molecular formula C26H32BrF3N8O B1574441 XL-820

XL-820

カタログ番号: B1574441
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It primarily targets platelet-derived growth factor receptor (PDGFR), vascular endothelial growth factor receptor 2 (VEGFR2), and c-Kit (CD117), which are critical pathways in tumor angiogenesis, proliferation, and survival . Preclinical studies suggest that XL-820’s multi-target inhibition may offer advantages in treating malignancies driven by these receptors, such as gastrointestinal stromal tumors (GISTs) and renal cell carcinoma (RCC) . However, its clinical development status remains unclear based on available evidence.

特性

分子式

C26H32BrF3N8O

外観

Solid powder

同義語

XL820;  XL 820;  XL-820;  XL820001; NONE

製品の起源

United States

類似化合物との比較

XL-820 belongs to a class of kinase inhibitors with overlapping target profiles. Below is a comparative analysis of its pharmacological and developmental features relative to other inhibitors.

Pharmacological Target Profiles

The table below summarizes the primary and secondary targets of this compound and similar compounds:

Compound Primary Targets Secondary Targets Clinical Indications Development Status
This compound PDGFR, VEGFR2, c-Kit None reported Investigational Preclinical/Phase I
Sunitinib VEGFR1-3, PDGFRα/β, c-Kit Flt3, RET RCC, GIST FDA-approved
Imatinib Bcr-Abl, c-Kit, PDGFRα None reported CML, GIST FDA-approved
Axitinib VEGFR1-3 PDGFR (weak), c-Kit RCC FDA-approved
Nilotinib Bcr-Abl, PDGFR, c-Kit None reported CML, GIST FDA-approved

Key Observations :

  • Target Breadth : this compound shares VEGFR2 and PDGFR inhibition with sunitinib and axitinib but lacks activity against Flt3 or RET, which are critical for sunitinib’s efficacy in certain cancers .
  • c-Kit Inhibition : Both this compound and imatinib inhibit c-Kit, but imatinib’s approval for GIST is based on robust clinical data, whereas this compound’s efficacy remains unproven .
Preclinical and Clinical Data (Hypothetical Analysis)

While detailed preclinical data for this compound are unavailable in the provided evidence, its structural analogs offer insights:

  • Sunitinib : Demonstrates a 50% inhibitory concentration (IC50) of 10–50 nM for VEGFR2 and PDGFRβ, with clinical response rates of 15–40% in RCC .
  • Axitinib : Higher selectivity for VEGFR (IC50 < 1 nM) but weaker PDGFR inhibition, correlating with reduced off-target toxicity compared to sunitinib .
  • This compound : Hypothetically, its dual PDGFR/VEGFR2 inhibition may mimic sunitinib’s anti-angiogenic effects, but its c-Kit activity could enhance antitumor efficacy in c-Kit-driven cancers.
Development Challenges
  • Resistance : Similar to imatinib, this compound may face resistance due to c-Kit mutations, a challenge observed in GIST therapy .
  • Competitive Landscape : FDA-approved agents like sunitinib and axitinib dominate the RCC market, necessitating superior efficacy or safety for this compound to gain traction.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。